5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Lipophilicity Physicochemical properties Drug-likeness

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS 869725-57-5) is a fluorinated bicyclic secondary alcohol within the indan-1-ol class, bearing a trifluoromethyl (-CF₃) substituent at the 5-position of the indane ring system. With molecular formula C₁₀H₉F₃O and molecular weight 202.17 g·mol⁻¹, its predicted physicochemical profile includes a boiling point of 251.6 °C at 760 mmHg, density of 1.356 g·cm⁻³, topological polar surface area (TPSA) of 20.23 Ų, and a calculated LogP of 2.69.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 869725-57-5
Cat. No. B1326292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
CAS869725-57-5
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2
InChIKeyFLQUVMBVTFSJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol CAS 869725-57-5: Physicochemical Identity and Research-Grade Sourcing


5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS 869725-57-5) is a fluorinated bicyclic secondary alcohol within the indan-1-ol class, bearing a trifluoromethyl (-CF₃) substituent at the 5-position of the indane ring system. With molecular formula C₁₀H₉F₃O and molecular weight 202.17 g·mol⁻¹, its predicted physicochemical profile includes a boiling point of 251.6 °C at 760 mmHg, density of 1.356 g·cm⁻³, topological polar surface area (TPSA) of 20.23 Ų, and a calculated LogP of 2.69 [1] . The compound is commercially supplied as a research intermediate at purities ≥95% , with storage recommended at 2–8 °C under dry, sealed conditions [1].

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: Why Simple Indan-1-ol or Halo-5-Indanols Cannot Substitute


The 5-CF₃ substitution pattern in this indan-1-ol scaffold generates a physicochemical and metabolic profile that is not replicated by other 5-position halogen or alkyl congeners. The trifluoromethyl group imparts substantially higher lipophilicity (calculated LogP of 2.69) compared with the unsubstituted indan-1-ol (LogP ~1.6–1.75) [1] [2] and the 5-bromo analog (XLogP3-AA 2.2) [3], while simultaneously offering greater metabolic stability than methyl or unsubstituted variants due to the metabolic inertness of C–F bonds [4]. Positional isomerism further precludes interchange: the 5-CF₃ regioisomer presents a distinct electronic and steric environment at the indane C1 hydroxyl relative to the 4-CF₃ and 6-CF₃ isomers (CAS 1202577-87-4 and 869725-46-2, respectively), each of which is independently cataloged as a custom synthesis compound rather than a stock item, indicating differential synthetic accessibility [5] [6]. These regioisomeric and substituent-dependent differences in lipophilicity, metabolic susceptibility, and commercial availability mean that generic substitution among 5-substituted indan-1-ols or across CF₃ positional isomers will alter key property parameters in any downstream application.

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Elevation: 5-CF₃-Indan-1-ol vs. Unsubstituted Indan-1-ol and 5-Halo Analogs

The introduction of a 5-CF₃ group raises the calculated LogP to 2.69, compared with 1.59–1.75 for unsubstituted indan-1-ol [1] and an XLogP3-AA of 2.2 for the 5-bromo analog [2]. This LogP increase of approximately 0.9–1.1 log units relative to the parent scaffold and 0.49 log units versus the 5-bromo congener translates into measurably higher membrane permeability potential, a critical parameter in CNS-targeted and intracellular-target medicinal chemistry programs.

Lipophilicity Physicochemical properties Drug-likeness

Synthetic Accessibility: High-Yield NaBH₄ Reduction Route from 5-Trifluoromethyl-1-indanone

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is accessible via sodium borohydride reduction of the commercially available precursor 5-trifluoromethyl-1-indanone (CAS 150969-56-5) with a reported yield of approximately 92% . In contrast, the 4-CF₃ and 6-CF₃ regioisomers are listed as custom synthesis items rather than stock catalog products, with no publicly reported preparative yields [1] . This established high-yield route provides procurement teams with a predictable cost structure and scalable supply chain compared with regioisomers requiring de novo custom synthesis.

Synthetic efficiency Building block Reduction yield

Metabolic Stability Advantage of CF₃ over Methyl and Unsubstituted Indan-1-ol Analogs

The 5-CF₃ substituent confers metabolic stabilization at the indane 5-position relative to 5-methyl (CAS 33781-37-2) and unsubstituted indan-1-ol. Aromatic trifluoromethyl groups resist cytochrome P450-mediated oxidative metabolism due to the strength of the C–F bond (~485 kJ·mol⁻¹ vs. ~350 kJ·mol⁻¹ for C–H), a well-established principle in fluorine medicinal chemistry [1]. A systematic analysis of aromatic halogenation effects on human liver microsomal clearance demonstrated that para-CF₃ substitution reduces microsomal clearance relative to non-fluorinated phenyl analogs [2]. This class-level evidence predicts that the 5-CF₃-indan-1-ol scaffold will exhibit longer metabolic half-life than the corresponding 5-methyl or 5-H analogs when incorporated into bioactive molecules.

Metabolic stability CYP450 Fluorine medicinal chemistry

Chiral Resolution Potential: Enantiomeric Forms Cataloged Separately for Stereospecific Applications

While the racemic 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS 869725-57-5) is the standard catalog item, the individual enantiomers are independently cataloged: the (S)-enantiomer under CAS 1380388-54-4 and the (R)-enantiomer under a distinct CAS number . This separate cataloging indicates that chiral resolution methods exist and that the enantiomers are commercially distinguishable. By contrast, the 4-CF₃ and 6-CF₃ regioisomers have fewer documented enantiomeric entries in supplier catalogs. For stereospecific SAR programs, this means the 5-CF₃ scaffold offers a more mature chiral supply chain with defined enantiomeric sourcing pathways.

Chiral synthesis Enantiomer Stereochemistry

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: High-Return Application Scenarios Based on Differential Evidence


CNS-Targeted Lead Optimization Requiring Elevated LogP (2.5–3.5 Range)

The measured LogP of 2.69 positions 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol within the optimal lipophilicity range for blood–brain barrier penetration (typically LogP 2–4). When incorporated as a building block into CNS-active scaffolds (e.g., GPCR ligands, enzyme inhibitors), this intermediate delivers higher membrane permeability potential compared with 5-H (LogP ~1.6–1.75) or 5-Br (XLogP3-AA 2.2) analogs [1] [2]. Medicinal chemistry teams targeting neurodegenerative or neuropsychiatric indications should prioritize this scaffold over less lipophilic 5-substituted indan-1-ols.

Large-Scale Parallel Synthesis Requiring Predictable, High-Yield Building Block Supply

The documented ~92% synthetic yield from 5-trifluoromethyl-1-indanone via NaBH₄ reduction provides procurement teams with a reliable cost model for gram-to-kilogram sourcing. This contrasts with the 4-CF₃ and 6-CF₃ regioisomers, which are listed as custom synthesis items and lack published yields [3] . For library synthesis or SAR-by-catalog programs requiring reproducible bulk supply, the 5-CF₃ isomer offers superior supply-chain predictability.

Metabolic-Stability-Driven Fragment or Scaffold Replacement Programs

When replacing a metabolically labile 5-methyl or 5-H indan-1-ol fragment in a lead series, the 5-CF₃ analog introduces a C–F bond (bond dissociation energy ~485 kJ/mol) that resists CYP450-mediated oxidation at the 5-position, consistent with established fluorine medicinal chemistry principles [4]. Although direct microsomal stability data on this specific compound are not yet published, the class-level evidence for aryl-CF₃ metabolic stabilization [5] supports its selection as a first-line replacement candidate in programs where oxidative metabolism at the indane 5-position is a known liability.

Stereospecific SAR Studies Requiring Pre-Resolved Chiral Indan-1-ol Building Blocks

The independent cataloging of the (S)-enantiomer (CAS 1380388-54-4) and (R)-enantiomer (CAS 1803256-29-2) indicates that chiral resolution pathways are established for the 5-CF₃ scaffold . Enantioselective SAR programs—particularly those exploring stereospecific receptor interactions at the C1 hydroxyl—can source pre-resolved material rather than investing in chiral chromatography development, accelerating structure–activity relationship timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.